N-(4-amino-2-((2-(mesitylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the compound’s 3D structure, the types of atoms present, their connectivity, and the compound’s molecular weight .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions, and studying the products formed .Physical and Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility in various solvents, stability under different conditions, and its reactivity with common chemical reagents .Scientific Research Applications
Reductive Chemistry and Bioreductive Drugs
Research into compounds like 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (SN 23862) explores their selective toxicity for hypoxic cells, which is due to oxygen-inhibited enzymatic reduction. Such studies are crucial for developing novel bioreductive drugs that target hypoxic tumor cells, potentially applicable to compounds with similar functionalities (Palmer et al., 1995).
Bioactivation and DNA Crosslinking
The active form of CB 1954, a compound structurally related to the target molecule, demonstrates the ability to produce DNA-DNA interstrand crosslinks in cells. This highlights the potential of such compounds in cancer therapy, particularly in strategies that aim to damage the DNA of cancer cells selectively (Knox et al., 1991).
Kinesin Spindle Protein Inhibitors
Compounds like AZD4877, identified from a series of novel kinesin spindle protein (KSP) inhibitors, showcase the potential of such molecules in cancer treatment by arresting cells in mitosis. This suggests that compounds with similar moieties could be explored for their effects on cell division and cancer therapy (Theoclitou et al., 2011).
Anticancer and Antibacterial Applications
Research into derivatives of similar compounds has shown significant anticancer and antibacterial activities. For instance, certain naphthalene-1,4-dione derivatives exhibit promising antibacterial properties, suggesting that structurally related compounds could also be explored for their antimicrobial and antitumor potential (Ravichandiran et al., 2015).
Polyimide Synthesis
Studies on the synthesis of novel aromatic polyimides involving similar chemical moieties indicate applications in material science, particularly in developing high-performance polymers with specific thermal and mechanical properties (Butt et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-amino-2-thiouracil with 2-(mesitylamino)-2-oxoethyl trifluoroacetate, followed by the reaction with 3,4-difluorobenzoyl chloride to form the final product.", "Starting Materials": [ "4-amino-2-thiouracil", "2-(mesitylamino)-2-oxoethyl trifluoroacetate", "3,4-difluorobenzoyl chloride", "Triethylamine", "Dimethylformamide", "Methanol", "Ethyl acetate", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: 4-amino-2-thiouracil is reacted with 2-(mesitylamino)-2-oxoethyl trifluoroacetate in the presence of triethylamine and dimethylformamide to form the intermediate N-(4-amino-2-((2-(mesitylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)trifluoroacetamide.", "Step 2: The intermediate is then treated with 3,4-difluorobenzoyl chloride in the presence of triethylamine and dimethylformamide to form the final product N-(4-amino-2-((2-(mesitylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide.", "Step 3: The final product is purified by recrystallization from methanol and ethyl acetate, and washed with water and sodium bicarbonate solution." ] } | |
CAS No. |
888425-87-4 |
Molecular Formula |
C22H21F2N5O3S |
Molecular Weight |
473.5 |
IUPAC Name |
N-[4-amino-6-oxo-2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C22H21F2N5O3S/c1-10-6-11(2)17(12(3)7-10)26-16(30)9-33-22-28-19(25)18(21(32)29-22)27-20(31)13-4-5-14(23)15(24)8-13/h4-8H,9H2,1-3H3,(H,26,30)(H,27,31)(H3,25,28,29,32) |
InChI Key |
SPQSYJCIPGOLDL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.